![molecular formula C22H19ClO2S B14793079 3-(2-Chloro-4-methylbenzoyl)-4-phenylsulfanylbicyclo[3.2.1]oct-3-en-2-one](/img/structure/B14793079.png)

3-(2-Chloro-4-methylbenzoyl)-4-phenylsulfanylbicyclo[3.2.1]oct-3-en-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzobicyclon is a novel herbicide primarily used in paddy fields to control a wide range of weeds, including annual grasses, sedges, and broadleaf weeds. It was discovered and developed by SDS Biotech K.K. and registered in Japan in 2001 . Benzobicyclon is characterized by its unique bicyclooctane skeleton with a phenylthio-enol ether structure, which acts as a chemical slow releaser of the triketone system during p-hydroxyphenylpyruvate dioxygenase (HPPD) inhibition .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of benzobicyclon involves the structural conversion of benzoylcyclohexanediones. The process includes the following steps:

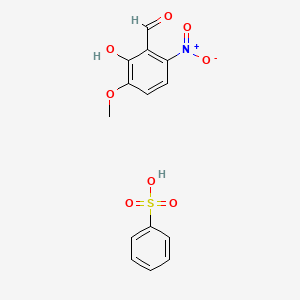

- Starting from a prototype-lead compound, 2-(2-nitro-4-chlorobenzoyl)-1,3-cyclohexanedione, various derivatives are synthesized by combining different dione and benzoyl moieties .

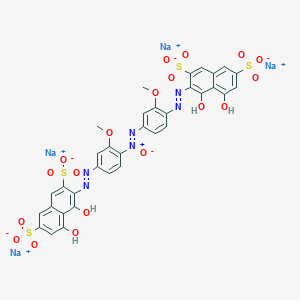

- The key intermediate, 3-(2-chloro-4-mesylbenzoyl)-2-phenylthiobicyclo[3.2.1]oct-2-en-4-one, is obtained through a series of reactions involving chlorination, mesylation, and cyclization .

Industrial Production Methods: Industrial production of benzobicyclon follows similar synthetic routes but is optimized for large-scale manufacturing. The process ensures high crop safety, low environmental impact, and low toxicity to fish and mammals .

Análisis De Reacciones Químicas

Types of Reactions: Benzobicyclon undergoes various chemical reactions, including:

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific details on these reactions are limited.

Common Reagents and Conditions:

Hydrolysis: Water and mild acidic or basic conditions facilitate the hydrolysis of benzobicyclon to its active form.

Oxidation and Reduction:

Major Products Formed:

Benzobicyclon Hydrolysate: The primary product formed from the hydrolysis of benzobicyclon.

Aplicaciones Científicas De Investigación

Benzobicyclon has several scientific research applications, including:

Agriculture: It is widely used as a herbicide in paddy fields to control various weeds without causing phytotoxic injury to rice crops.

Environmental Studies: Research on benzobicyclon includes its environmental fate, toxicity, and impact on non-target organisms.

Genetic Studies: Studies on the genetic basis of benzobicyclon tolerance in rice cultivars have been conducted to optimize its efficacy.

Mecanismo De Acción

Benzobicyclon exerts its herbicidal effects by inhibiting the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD). This inhibition disrupts the synthesis of plastoquinone and tocopherol, leading to the accumulation of reactive oxygen species and ultimately causing plant bleaching and death . The compound’s unique bicyclooctane skeleton with a phenylthio-enol ether structure acts as a chemical slow releaser of the triketone system during HPPD inhibition .

Comparación Con Compuestos Similares

Mesotrione: Another HPPD inhibitor used as a herbicide.

Isoxaflutole: A herbicide with a similar mode of action but different chemical structure.

Tembotrione: Another triketone herbicide used for weed control.

Uniqueness of Benzobicyclon: Benzobicyclon is unique due to its bicyclooctane skeleton and phenylthio-enol ether structure, which provide a slow release of the active triketone system . This structural uniqueness contributes to its broad-spectrum activity and long residual effect against various weeds .

Propiedades

Fórmula molecular |

C22H19ClO2S |

|---|---|

Peso molecular |

382.9 g/mol |

Nombre IUPAC |

3-(2-chloro-4-methylbenzoyl)-4-phenylsulfanylbicyclo[3.2.1]oct-3-en-2-one |

InChI |

InChI=1S/C22H19ClO2S/c1-13-7-10-17(18(23)11-13)21(25)19-20(24)14-8-9-15(12-14)22(19)26-16-5-3-2-4-6-16/h2-7,10-11,14-15H,8-9,12H2,1H3 |

Clave InChI |

GXIBSEUJNVVETO-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC(=C(C=C1)C(=O)C2=C(C3CCC(C3)C2=O)SC4=CC=CC=C4)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R,3S,4R,5R)-2-(hydroxymethyl)-5-{6-[(3-hydroxypropyl)amino]-9H-purin-9-yl}oxolane-3,4-diol](/img/structure/B14793001.png)

![4-(1-Hydroxyethyl)-3-[(4-methoxyphenyl)methyl]-1,3-oxazolidin-2-one](/img/structure/B14793020.png)

![[(13S)-7-(9-bromononyl)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B14793032.png)

![Tert-butyl 3-[tert-butyl(dimethyl)silyl]oxy-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-oxohept-6-enoate](/img/structure/B14793057.png)

![4-[3-(1,3-dioxoisoindol-2-yl)propoxy]-N'-hydroxybenzenecarboximidamide](/img/structure/B14793073.png)

![[(4R)-5-(2-amino-6-chloropurin-9-yl)-3,4-dibenzoyloxy-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B14793078.png)